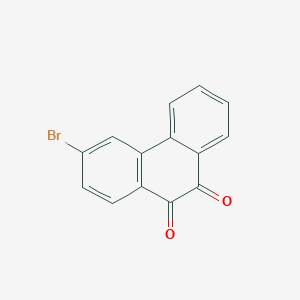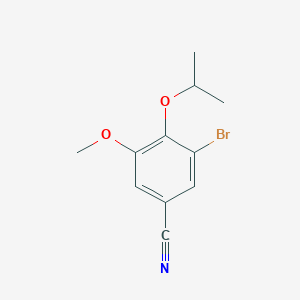
Methyl 4-(cyanomethoxy)benzoate
Descripción general
Descripción
“Methyl 4-(cyanomethoxy)benzoate” is a chemical compound with the empirical formula C10H9NO3 . It is a solid substance and its molecular weight is 191.18 g/mol . The compound is represented by the SMILES string N#CCOC1=CC=C(C=C1)C(OC)=O .
Molecular Structure Analysis
The InChI representation of “Methyl 4-(cyanomethoxy)benzoate” isInChI=1S/C10H9NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,7H2,1H3 . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 4-(cyanomethoxy)benzoate” has a molecular weight of 191.18 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 191.058243149 g/mol . The topological polar surface area is 59.3 Ų , and it has a heavy atom count of 14 .Aplicaciones Científicas De Investigación
1. Coordination Polymer Synthesis
Methyl 4-(cyanomethoxy)benzoate has been utilized in the hydrothermal synthesis of a 2D cadmium(II) coordination polymer. This process involves a [2 + 3] cycloaddition reaction of nitrile and azide in the presence of Cd(II) salt, leading to the formation of a new tetrazolate-based ligand. The resulting polymer exhibits strong blue photoluminescence, which is primarily due to ligand-centered charge transition (Wang et al., 2012).
2. Photophysical Property Studies
Studies have been conducted on derivatives of methyl 4-(cyanomethoxy)benzoate to understand their photophysical properties. These investigations reveal unique luminescence characteristics depending on the substituted group, which is significant for applications in materials science and photophysics (Kim et al., 2021).
3. Radical Addition Applications
Cyano(ethoxycarbonothioylthio)methyl benzoate, a derivative of methyl 4-(cyanomethoxy)benzoate, has shown potential as an excellent one-carbon radical equivalent. This compound is used in radical addition to olefins for introducing an acyl unit, a process important in organic synthesis (Bagal et al., 2006).
4. Photopolymerization Studies
Methyl 4-(cyanomethoxy)benzoate derivatives have been used in the synthesis of new benzoate ester derivatives, which display rapid photopolymerization. This finding is significant for applications in thin film and coating industries, especially due to their linear rather than crosslinked structures (Avci et al., 1996).
5. Crystallography and Material Studies
The compound has also been used in crystallography studies, helping to understand the molecular structures and properties of various compounds. These studies contribute to the field of material science and molecular design (Jones & Kuś, 2004).
6. Synthesis of Natural Product Derivatives
It serves as an important intermediate in the synthesis of natural products and pharmaceuticals. For instance, it has been used in the total synthesis of bisbibenzyls, which are natural products with various biological activities (Lou Hong-xiang, 2012).
Propiedades
IUPAC Name |
methyl 4-(cyanomethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLSUSBRICMLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344188 | |
| Record name | Methyl 4-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyanomethoxy)benzoate | |
CAS RN |
137988-24-0 | |
| Record name | Benzoic acid, 4-(cyanomethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137988-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)



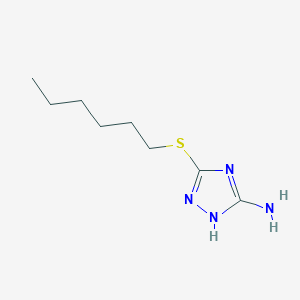
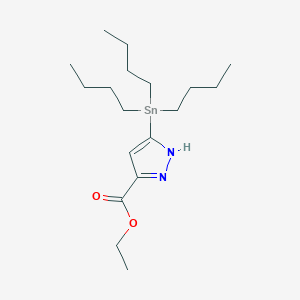
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)
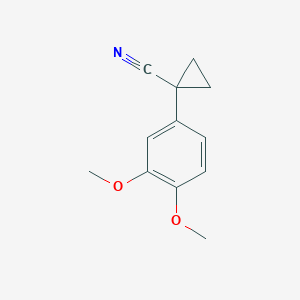
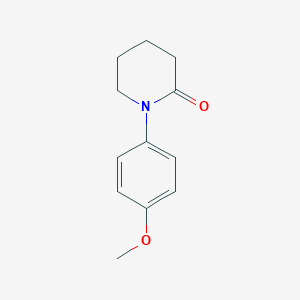
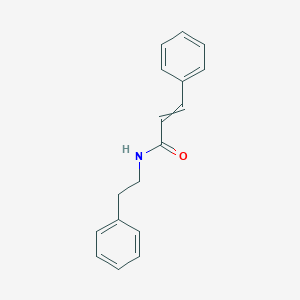
![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)
